molecular formula C9H6N2O2 B8787899 p-Nitrocinnamonitrile

p-Nitrocinnamonitrile

Cat. No.: B8787899
M. Wt: 174.16 g/mol
InChI Key: HLFGEWUHBJJYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrocinnamonitrile is an organic compound characterized by the presence of a nitro group and a nitrile group attached to a cinnamyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions . Another method includes the elimination reaction of various oximes derived from cinnamaldehyde . Additionally, oxidative coupling of benzene to acrylonitrile can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: p-Nitrocinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H

InChI Key

HLFGEWUHBJJYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyanoacetic acid (12.76 g, 150.0 mmol), 4-nitrobenzaldehyde (24.60 g, 162.8 mmol), ammonium acetate (500 mg), toluene (140 mL), and pyridine (75 mL) is refluxed for 64 hours in a flask fitted with a Dean-Stark trap and condenser. After evaporation of the solvents, a solution of the residue in CHCl3 is filtered and washed with H2 O. The dried (Na2SO4) organic layer is evaporated, and the bright yellow-orange solid is recrystallized from benzene. The yellow solid 3-(4-nitrophenyl)-acrylonitrile, obtained as a mixture of cis-trans isomers, is suitable for use as an intermediate without further purification.
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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